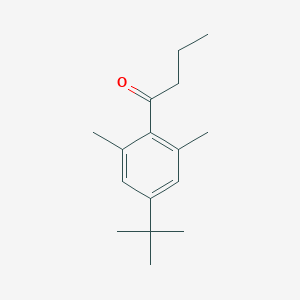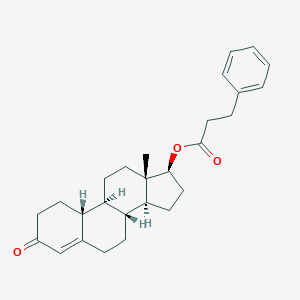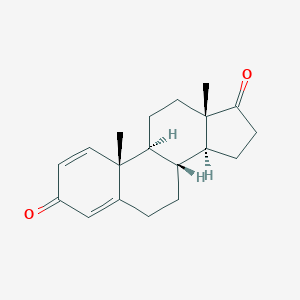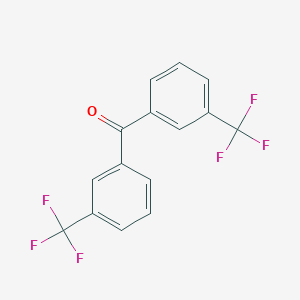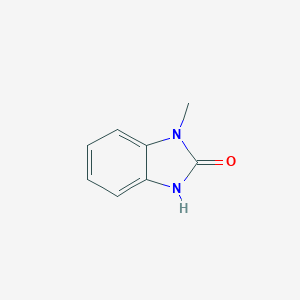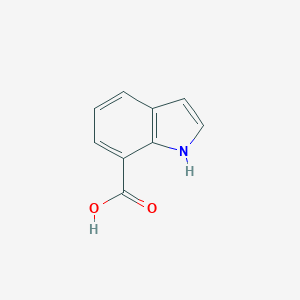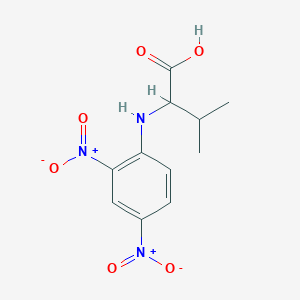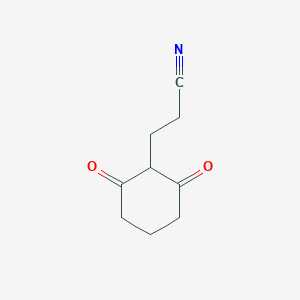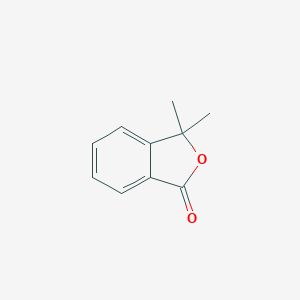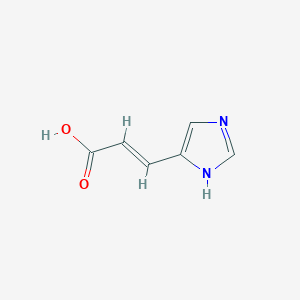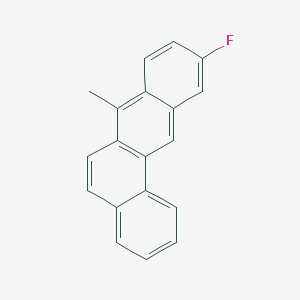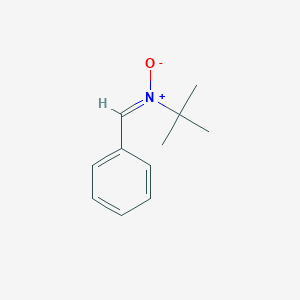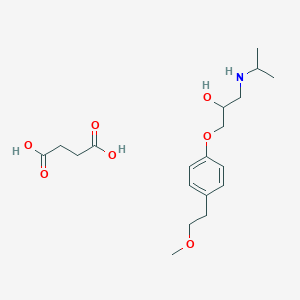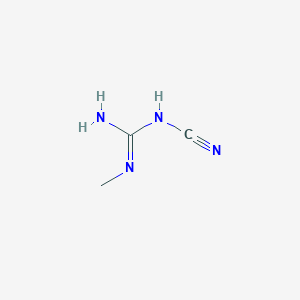
(3-Chloro-2-phenylpropyl)(triethoxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-2-phenylpropyl)(triethoxy)silane, also known as CPPES, is an organosilicon compound that has gained significant attention in the field of material science and chemistry. CPPES is a versatile compound that can be used for various applications due to its unique properties.
作用機序
(3-Chloro-2-phenylpropyl)(triethoxy)silane is a bifunctional compound that contains both a silane and a chloroalkyl group. The silane group can react with various inorganic surfaces, such as silica, alumina, and glass, to form a covalent bond. The chloroalkyl group can react with various organic compounds, such as polymers and resins, to form a covalent bond. The covalent bond formed between (3-Chloro-2-phenylpropyl)(triethoxy)silane and the surface or organic compound enhances the adhesion and compatibility between the two materials.
生化学的および生理学的効果
(3-Chloro-2-phenylpropyl)(triethoxy)silane has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. (3-Chloro-2-phenylpropyl)(triethoxy)silane is also biodegradable and does not accumulate in the environment.
実験室実験の利点と制限
(3-Chloro-2-phenylpropyl)(triethoxy)silane is a versatile compound that can be easily synthesized and used for various applications. It has excellent adhesion properties and can improve the compatibility between different materials. However, (3-Chloro-2-phenylpropyl)(triethoxy)silane is sensitive to moisture and requires careful handling to prevent hydrolysis. Furthermore, the reaction between (3-Chloro-2-phenylpropyl)(triethoxy)silane and the surface or organic compound may require specific conditions, such as temperature and pressure, to achieve optimal results.
将来の方向性
(3-Chloro-2-phenylpropyl)(triethoxy)silane has significant potential for various applications in the fields of material science and chemistry. Some future directions for research include:
1. Investigation of the use of (3-Chloro-2-phenylpropyl)(triethoxy)silane as a surface modifier for various substrates, such as metals, ceramics, and plastics.
2. Development of functionalized nanoparticles using (3-Chloro-2-phenylpropyl)(triethoxy)silane for drug delivery and imaging applications.
3. Study of the effect of (3-Chloro-2-phenylpropyl)(triethoxy)silane on the mechanical properties of polymers and composites.
4. Investigation of the use of (3-Chloro-2-phenylpropyl)(triethoxy)silane in the synthesis of functionalized silica nanoparticles for catalytic applications.
5. Development of new synthesis methods for (3-Chloro-2-phenylpropyl)(triethoxy)silane to improve its efficiency and reduce its environmental impact.
Conclusion:
(3-Chloro-2-phenylpropyl)(triethoxy)silane is a versatile compound that has gained significant attention in the field of material science and chemistry. It has excellent adhesion properties and can improve the compatibility between different materials. (3-Chloro-2-phenylpropyl)(triethoxy)silane has been extensively studied for its potential applications in various fields of science, including organic-inorganic hybrid materials, surface modification, and drug delivery. Future research on (3-Chloro-2-phenylpropyl)(triethoxy)silane may lead to the development of new materials and technologies that can benefit various industries.
合成法
(3-Chloro-2-phenylpropyl)(triethoxy)silane can be synthesized through the reaction of (3-chloro-2-phenylpropyl) chloride with triethoxysilane in the presence of a catalyst. The reaction occurs at room temperature and yields (3-Chloro-2-phenylpropyl)(triethoxy)silane as a colorless liquid. The synthesis of (3-Chloro-2-phenylpropyl)(triethoxy)silane is relatively simple and can be easily scaled up for industrial applications.
科学的研究の応用
(3-Chloro-2-phenylpropyl)(triethoxy)silane has been extensively studied for its potential applications in various fields of science. It has been used as a coupling agent in the synthesis of organic-inorganic hybrid materials, such as silica-filled rubber composites and polymer nanocomposites. (3-Chloro-2-phenylpropyl)(triethoxy)silane has also been used as a surface modifier to improve the adhesion of coatings and paints to various substrates. Furthermore, (3-Chloro-2-phenylpropyl)(triethoxy)silane has been studied for its potential use in the synthesis of functionalized nanoparticles for drug delivery and imaging applications.
特性
CAS番号 |
10088-50-3 |
|---|---|
製品名 |
(3-Chloro-2-phenylpropyl)(triethoxy)silane |
分子式 |
C15H25ClO3Si |
分子量 |
316.89 g/mol |
IUPAC名 |
(3-chloro-2-phenylpropyl)-triethoxysilane |
InChI |
InChI=1S/C15H25ClO3Si/c1-4-17-20(18-5-2,19-6-3)13-15(12-16)14-10-8-7-9-11-14/h7-11,15H,4-6,12-13H2,1-3H3 |
InChIキー |
MHLMHKUWJQHGKG-UHFFFAOYSA-N |
SMILES |
CCO[Si](CC(CCl)C1=CC=CC=C1)(OCC)OCC |
正規SMILES |
CCO[Si](CC(CCl)C1=CC=CC=C1)(OCC)OCC |
その他のCAS番号 |
10088-50-3 |
同義語 |
[2-[(chloromethyl)phenyl]ethyl]triethoxysilane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



